molecular formula C27H22O6 B7727695 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one

Cat. No.: B7727695
M. Wt: 442.5 g/mol
InChI Key: KOFWIWVSKFDSOD-ZGNHWWDDSA-N
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Description

This compound is a benzofuran-3-one derivative featuring a 4-methoxyphenyl-2-oxoethoxy substituent at position 6 and a (Z,2E)-3-(2-methoxyphenyl)-2-propenylidene group at position 2.

Properties

IUPAC Name

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-30-20-12-10-18(11-13-20)23(28)17-32-21-14-15-22-26(16-21)33-25(27(22)29)9-5-7-19-6-3-4-8-24(19)31-2/h3-16H,17H2,1-2H3/b7-5+,25-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFWIWVSKFDSOD-ZGNHWWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl acetic acid with appropriate reagents to form the intermediate compounds, which are then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Studies

The compound exhibits potential pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have been shown to possess anti-inflammatory properties, suggesting that this compound may also reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, contributing to its antioxidant potential.

Biochemical Research

The compound's ability to interact with various enzymes and receptors makes it suitable for biochemical studies:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are crucial in pain and inflammation pathways.
  • Receptor Binding Studies : The benzofuran core may facilitate binding to specific receptors, allowing for studies on receptor-ligand interactions that can inform drug design.

Development of Drug Formulations

Given its promising bioactivity, this compound can be explored in drug formulation development:

  • Nanoparticle Encapsulation : Research into nanoparticle delivery systems could enhance the bioavailability and targeted delivery of this compound, improving therapeutic outcomes in diseases like cancer.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing drugs may yield new treatment protocols for complex diseases.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study on Anticancer Properties :
    • A study involving the synthesis of derivatives based on this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Case Study on Anti-inflammatory Effects :
    • Research conducted on a related benzofuran derivative showed that it effectively reduced inflammation in animal models by inhibiting COX enzymes. This suggests that similar mechanisms may be applicable to our compound.
  • Case Study on Antioxidant Activity :
    • An investigation into the antioxidant properties revealed that compounds with methoxy substitutions exhibited higher radical scavenging activity compared to their unsubstituted counterparts. This reinforces the potential for our compound as an antioxidant agent.

Mechanism of Action

The mechanism of action of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural features and properties of the target compound with four analogs from the evidence:

Compound Substituent at Position 6 Substituent at Position 2 Molecular Weight Key Properties
Target Compound 4-Methoxyphenyl-2-oxoethoxy (Z,2E)-3-(2-Methoxyphenyl)-2-propenylidene 490.45 g/mol* Enhanced solubility due to methoxy groups; potential antioxidant activity
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 4-Bromophenyl-2-oxoethoxy Furan-2-ylmethylidene 469.23 g/mol Lower solubility (bromine substituent); possible halogen bonding interactions
(2Z)-2-[(2-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one 3-Methylbut-2-enoxy 2-Methoxyphenylmethylidene 378.40 g/mol Increased lipophilicity (alkyl chain); moderate antimicrobial activity
(2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one 4-Chlorophenyl-2-oxoethoxy 5-Methylfuran-2-ylmethylidene 440.83 g/mol Chlorine enhances electrophilicity; potential cytotoxicity
(2Z)-6-[(3,4-Dichlorophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one 3,4-Dichlorophenylmethoxy (E)-3-(2-Methoxyphenyl)prop-2-enylidene 511.30 g/mol Dichlorophenyl group increases steric hindrance; possible kinase inhibition

*Calculated based on molecular formula.

Key Research Findings

Physicochemical Properties

  • Solubility : Methoxy groups (target compound) improve aqueous solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • Stability : Conjugated systems (e.g., propenylidene) enhance UV absorption, relevant for photochemical applications .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., methoxy) : Enhance antioxidant activity by stabilizing radical intermediates .
  • Halogen Substituents : Increase binding affinity to hydrophobic enzyme pockets, as observed in molecular docking studies .

Biological Activity

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique benzofuran structure, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, including the reaction of 4-methoxyphenyl acetic acid with appropriate reagents to yield the final product. The synthetic routes often require optimization for efficiency in industrial applications .

Anticancer Properties

Recent studies have indicated that similar compounds exhibit notable anticancer activity. For instance, compounds derived from benzofuran structures have been evaluated against various cancer cell lines, including prostate cancer cells (PC-3 and LNCaP). These studies utilize the MTS method to determine cell viability, revealing IC50 values ranging from 87.2 to 400 µM for related compounds .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound APC-3150
Compound BLNCaP200
Compound CDU-143300

The mechanism of action for this compound likely involves interaction with specific molecular targets within cancer cells. It may modulate enzyme activity or receptor signaling pathways, leading to apoptosis or growth inhibition in malignant cells. The exact pathways remain under investigation, but evidence suggests that compounds with similar structures can disrupt cellular processes critical for cancer cell proliferation .

Other Biological Activities

Beyond anticancer effects, benzofuran derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : Compounds in this class may scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Properties : Some studies suggest these compounds can inhibit bacterial growth, although specific data on this compound is limited.

Case Studies

A case study involving a related compound demonstrated significant tumor regression in animal models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity .

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